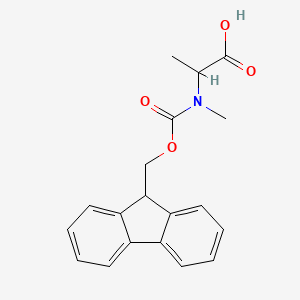

Fmoc-N-Me-DL-Ala-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHWKQIQLPZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1362858-88-5 | |

| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-Me-DL-Ala-OH: Properties, Applications, and Challenges in Peptide Synthesis

Introduction: The Strategic Role of N-Methylation in Peptide Drug Design

In the landscape of modern drug development, peptides represent a burgeoning class of therapeutics, prized for their high specificity and biological activity. However, their application is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1] A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen fundamentally alters the peptide's physicochemical properties.[2] This modification imparts steric bulk that can restrict conformational flexibility, potentially stabilizing bioactive structures, and crucially, it removes a hydrogen bond donor, which can enhance enzymatic resistance and improve membrane permeability.[2]

Fmoc-N-Me-DL-Ala-OH is a protected, racemic N-methylated amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[3] As a racemic mixture, it contains both the D and L enantiomers, making it suitable for applications where stereochemistry at that specific position is not critical or where a mixture is desired for library screening purposes. This guide provides a comprehensive overview of the chemical properties of this compound, delves into the significant challenges associated with its use, and offers field-proven protocols to ensure its successful incorporation into synthetic peptides.

Part 1: Core Physicochemical Properties

The foundational characteristics of this compound are critical for its handling, storage, and application in synthesis. While data for the racemic mixture is limited, the properties of the individual enantiomers provide a reliable reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉NO₄ | [3] |

| Molecular Weight | 325.36 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [3][4] |

| Melting Point | 155 - 157 °C (for L-enantiomer) | [3] |

| 140 °C (for L-enantiomer, Novabiochem) | ||

| Solubility | Soluble in DMSO, DMF | [4][5] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years | [4] |

| In solvent: -80°C for 6 months | [4] | |

| Optical Rotation | [α]₂₀/D = -20 ± 2º (c=1 in DMF for L-enantiomer) | [3] |

| Note: The DL-racemic mixture will have no net optical rotation. |

Part 2: The Synthetic Challenge: Steric Hindrance and Reactivity

The primary obstacle in utilizing this compound and other N-methylated amino acids is the inherent steric hindrance conferred by the N-methyl group.[2][6] This seemingly minor modification has profound consequences for the kinetics and success of the peptide coupling reaction.

Causality of Reduced Reactivity:

-

Steric Shielding: The methyl group physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the secondary amine of the N-methylated residue on the resin.[6] This steric clash significantly slows down the rate of peptide bond formation compared to coupling onto a primary amine.

-

Lowered Nucleophilicity: The electron-donating nature of the methyl group slightly increases the electron density on the nitrogen atom. However, the steric bulk is the dominant factor, making the nitrogen a less effective nucleophile.[2]

These factors lead to a higher incidence of incomplete or failed coupling reactions, resulting in deletion sequences that complicate purification and reduce the final yield of the target peptide.[2][6] The challenge is further magnified when attempting to couple two consecutive N-methylated amino acids.[6]

Part 3: Experimental Protocols and Strategic Workflows

Successfully incorporating this compound requires a departure from standard SPPS protocols. The following methodologies are designed to overcome the challenges of steric hindrance and ensure high-fidelity peptide synthesis.

Protocol 1: Optimized Coupling of this compound

This protocol is designed to maximize coupling efficiency by employing highly active reagents and optimized conditions.

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes to ensure optimal accessibility of reaction sites.[6]

-

Activation Solution Preparation: In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of a suitable coupling reagent (e.g., HATU, PyAOP) in DMF or NMP.[6][7]

-

Expert Insight: Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling sterically hindered amino acids.[6][7] They rapidly form a highly reactive acyl-intermediate. HBTU and HCTU are generally less effective for this purpose.[7]

-

-

Base Addition: Add 8 equivalents of a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the activation solution.[7] Allow the mixture to pre-activate for 5 minutes at room temperature.

-

Trustworthiness: Pre-activation is crucial. It ensures the formation of the active ester intermediate before the solution is added to the resin, maximizing the concentration of the reactive species upon introduction to the resin-bound amine.

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.

-

Reaction Conditions: Agitate the reaction vessel at room temperature for a minimum of 1-2 hours.[6][7] For particularly difficult couplings (e.g., coupling onto another N-methylated residue), the reaction time may be extended or the temperature may be elevated to 50°C.[6]

-

Monitoring for Completion: After the initial coupling time, perform a qualitative test to check for the presence of free amines.

-

Critical Note: The standard ninhydrin test is unreliable for N-methylated amines as it produces little to no color change.[7] The Bromophenol Blue test is the authoritative method. A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies the presence of unreacted free amines, necessitating a second coupling.[6]

-

-

Double Coupling (if necessary): If the Bromophenol Blue test is positive (blue/green), filter the resin, wash with DMF, and repeat steps 4-6.[8]

-

Washing: Once the coupling is complete (yellow beads), thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.

Diagram: Optimized Coupling Workflow

Caption: Workflow for the optimized coupling of this compound in SPPS.

Protocol 2: Fmoc-Group Deprotection

The base-labile Fmoc group is removed to expose the secondary amine for the next coupling cycle. The procedure is generally standard, but efficiency is paramount.

Step-by-Step Methodology:

-

Initial Wash: Wash the resin with DMF (3x) to prepare for the deprotection step.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin.[9][10] Agitate for 5-7 minutes.

-

Filtration and Second Treatment: Filter the resin and add a fresh portion of 20% piperidine in DMF. Agitate for another 10-15 minutes.

-

Final Washing: Thoroughly wash the resin with DMF (5-7x) to completely remove piperidine and the dibenzofulvene adduct, which could interfere with the subsequent coupling step.[9][11]

Part 4: The Specter of Racemization

A significant, often underestimated, risk when coupling N-methylated amino acids is racemization.[8] While the absence of an N-H proton prevents the formation of 5(4H)-oxazolone intermediates from the N-acyl derivative itself, the activated amino acid being coupled to the N-methyl residue is still susceptible.[13]

Mechanism and Mitigation:

The primary mechanism involves the formation of a 5(4H)-oxazolone (azlactone) from the activated carboxyl group of the incoming Fmoc-amino acid.[8] The α-proton of this intermediate is acidic and can be abstracted by base, leading to a planar, achiral enolate. Subsequent attack by the N-methyl amine can occur from either face, resulting in a loss of stereochemical integrity.[8]

The slower coupling kinetics associated with N-methylated residues prolongs the lifetime of the activated species in the basic reaction environment, increasing the opportunity for racemization.[8]

Diagram: Racemization Pathway during Coupling

Sources

- 1. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifetein.com [lifetein.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chempep.com [chempep.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Fmoc-N-Me-DL-Ala-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of amino acids is a critical modification in peptide and medicinal chemistry, often imparting enhanced metabolic stability, improved cell permeability, and altered conformational properties. Fmoc-N-Me-DL-Ala-OH, a racemic mixture of the N-methylated, fluorenylmethoxycarbonyl (Fmoc)-protected alanine, serves as a key building block in the synthesis of peptides containing this modification. This guide provides a comprehensive overview of the chemical structure, molecular weight, and physicochemical properties of this compound. Furthermore, it details a robust, field-proven protocol for its incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS), including the rationale behind key experimental steps and reagents.

Introduction to N-Methylated Amino Acids and the Role of this compound

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a strategic tool in drug design and peptide chemistry. This modification can significantly enhance the pharmacokinetic properties of a peptide by increasing its resistance to enzymatic degradation.[1] The presence of an N-methyl group can also introduce conformational constraints, which can be beneficial for receptor binding and biological activity.

This compound is a derivative of alanine, one of the simplest amino acids, featuring two key modifications:

-

N-methylation : A methyl group is attached to the alpha-amino group.

-

Fmoc Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the N-methylated amino group, preventing unwanted reactions during peptide synthesis.[2]

This compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The use of the DL-form in peptide synthesis will result in a mixture of diastereomeric peptides, a consideration that must be taken into account depending on the desired final product and application. For applications where stereochemistry is not critical, the racemic mixture can be a more cost-effective option.

Chemical Structure and Physicochemical Properties

The core structure of this compound consists of an alanine backbone with a methyl group on the nitrogen and an Fmoc protecting group.

Molecular Structure:

The chemical structure comprises:

-

A central alpha-carbon bonded to a hydrogen, a methyl group (the alanine side chain), a carboxylic acid group, and the N-methylated, Fmoc-protected amino group.

-

The Fmoc group, which is a large, hydrophobic moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉NO₄ | [2][3][4][5] |

| Molecular Weight | 325.36 g/mol | [3][4][5] |

| Appearance | White to off-white solid/powder | [2][3] |

| CAS Number | 84000-07-7 (for L-form), 138774-92-2 (for D-form) | [2][3][5] |

| Melting Point | 155 - 157 °C (for L-form) | [2] |

| Solubility | Soluble in DMSO and other organic solvents | [3] |

| Storage | 2-8°C | [5] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following section provides a detailed protocol for the incorporation of this amino acid into a peptide chain attached to a solid support (resin).

Principle of Fmoc-SPPS

Fmoc-SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The process consists of repeated cycles of:

-

Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Activation and Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain.

Experimental Protocol: Incorporation of this compound

This protocol details the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

Step 1: Resin Swelling

-

Place the peptide-resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes. This ensures that the reactive sites within the resin beads are accessible.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the swollen resin.

-

Agitate the mixture for 20-30 minutes at room temperature. The basic piperidine solution cleaves the Fmoc group from the N-terminus of the peptide.[6][7]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the cleaved Fmoc adducts.

Step 3: Activation of this compound

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution. The mixture will typically change color, indicating the activation of the carboxylic acid. HBTU is a highly efficient coupling reagent that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine group.[8][9][10][11] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

Step 4: Coupling Reaction

-

Immediately add the activated amino acid solution from Step 3 to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The activated this compound reacts with the free N-terminal amine on the resin-bound peptide, forming a new peptide bond.

-

Drain the reaction solution.

-

Wash the resin with DMF (3-5 times), followed by DCM (3 times) and MeOH (3 times) to remove any unreacted reagents and byproducts.

-

Dry the resin under vacuum.

Step 5: Confirmation of Coupling (Optional but Recommended)

-

A small sample of the resin can be subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a successful coupling, as there are no remaining primary amines. Note that the Kaiser test will not work for the N-methylated amine after coupling.

Workflow Diagram for a Single Coupling Cycle in Fmoc-SPPS

Caption: Workflow for the incorporation of this compound in Fmoc-SPPS.

Conclusion

This compound is a valuable reagent for the introduction of N-methylated alanine residues into synthetic peptides. Its use can confer desirable pharmacokinetic properties, making it a key component in the toolkit of medicinal chemists and peptide scientists. The protocol outlined in this guide provides a robust method for its efficient incorporation using standard Fmoc-SPPS chemistry. Careful consideration of the racemic nature of this building block is essential for the design and synthesis of the target peptide.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2023, October 27). HBTU. Retrieved from [Link]

-

Fiveable. (n.d.). HBTU Definition. Retrieved from [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

-

Coy, D. H., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(8), 1787. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). HBTU: The Workhorse of Peptide Synthesis for High Purity and Yield. Retrieved from [Link]

-

ChemBeats. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

Khan, F. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(4), 847-856. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-MeAla-OH [84000-07-7]. Retrieved from [Link]

-

Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid. PubChem. Retrieved from [Link]

Sources

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]

- 6. genscript.com [genscript.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HBTU - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. nbinno.com [nbinno.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

An In-Depth Technical Guide to the Application of Fmoc-N-Me-DL-Ala-OH in Modern Peptide Science

Abstract

This technical guide provides a comprehensive examination of Fmoc-N-Me-DL-Ala-OH, a specialized amino acid derivative pivotal to modern peptide chemistry and drug development. We will dissect the strategic rationale behind its unique structural features: the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, the critical N-methylation of the peptide backbone, and the implications of utilizing a racemic DL-alanine mixture. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its application, particularly within Solid-Phase Peptide Synthesis (SPPS). We will explore the profound impact of N-methylation on enhancing proteolytic stability, modulating conformational rigidity, and improving the pharmacokinetic profiles of peptide therapeutics. Furthermore, this whitepaper furnishes detailed experimental protocols, discusses the inherent synthetic challenges and solutions associated with sterically hindered N-methylated residues, and outlines robust analytical characterization methods.

Introduction: A Multifunctional Building Block for Advanced Peptide Synthesis

This compound is a non-canonical amino acid building block designed for precise incorporation into synthetic peptide chains. Its structure is strategically modified to impart desirable pharmacological properties that are often unattainable with natural amino acids. Understanding its constituent parts is key to leveraging its full potential.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): This bulky aromatic group serves as a temporary protecting shield for the α-amine.[1] Its critical function in modern peptide synthesis lies in its base-lability; it is stable to the acidic conditions used for side-chain deprotection but can be cleanly and efficiently removed with a mild base, typically a piperidine solution, allowing for the stepwise elongation of the peptide chain.[2] This orthogonality is the cornerstone of the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]

-

N-Methylation: The substitution of the amide proton with a methyl group on the peptide backbone is a subtle but powerful modification.[3] This change fundamentally alters the peptide's physicochemical properties, a topic we will explore in detail.[4] this compound is a pre-methylated building block, offering a direct and efficient route to introduce this modification at a specific site within a peptide sequence.[5]

-

DL-Alanine Core: This signifies that the product is a racemic mixture, containing both the D- and L-enantiomers of N-methyl-alanine. While therapeutic peptide synthesis almost exclusively requires enantiomerically pure starting materials to produce a single, stereochemically defined product, the DL-mixture serves specific purposes in research and discovery.[6] It is a cost-effective tool for generating peptide libraries where the stereochemistry at a particular position is varied to probe receptor interactions or to screen for unexpected biological activity.

Table 1: Physicochemical Properties of Fmoc-N-Methyl-Alanine Derivatives

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉NO₄ | [1][7] |

| Molecular Weight | 325.36 g/mol | [8][9] |

| Appearance | White to off-white powder | [1][7] |

| CAS Number (L-form) | 84000-07-7 | [1][8] |

| CAS Number (D-form) | 138774-92-2 | [7] |

| Melting Point | ~155-157 °C | [1][7] |

| Solubility | Soluble in organic solvents like DMF, DCM | [10] |

| Storage Temperature | 2-8°C | [8] |

The Strategic Impact of N-Methylation on Peptide Therapeutics

The decision to incorporate an N-methylated residue is driven by the goal of overcoming the inherent weaknesses of natural peptides as drug candidates, namely their poor metabolic stability and low cell permeability.[3]

Enhanced Proteolytic Resistance

Native peptides are rapidly degraded in vivo by proteolytic enzymes (proteases), resulting in short half-lives.[11] N-methylation provides a steric shield for the adjacent peptide bonds, physically hindering the approach of these enzymes.[4][11] Peptides incorporating N-methylated amino acids show substantially increased resistance to enzymatic cleavage, leading to longer circulation times and improved therapeutic efficacy.[12][13]

Conformational Control and Receptor Binding

The substitution of an N-H proton with an N-CH₃ group has two major conformational effects:

-

Elimination of a Hydrogen Bond Donor: This reduces the peptide's hydrogen bonding capacity, which can decrease polarity and improve membrane permeability.[4]

-

Increased Steric Hindrance: The methyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3][4] This reduction in flexibility can pre-organize the peptide into a more rigid, bioactive conformation, potentially leading to higher binding affinity and selectivity for its target receptor.[3]

Improved Pharmacokinetic Profile

By increasing lipophilicity and disrupting intermolecular hydrogen bonding networks, N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[5] This modification is a key strategy in the quest to develop orally bioavailable peptide drugs, one of the most significant challenges in the field.[3][13][14]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS.[9] While its incorporation follows the general SPPS cycle, the N-methyl group introduces a significant challenge that requires methodological adjustments for a successful synthesis.

The Core Challenge: Steric Hindrance in Coupling

The presence of the N-methyl group creates a sterically hindered secondary amine.[5] This steric bulk significantly slows down the kinetics of the subsequent coupling reaction, where the next amino acid in the sequence is to be attached.[10] Standard coupling conditions often result in incomplete or failed reactions, leading to deletion sequences and impure final products.[15]

Methodological Solutions and Best Practices

To overcome this kinetic barrier, more potent coupling reagents and optimized conditions are necessary.

-

High-Potency Coupling Reagents: Urnonium/aminium-based reagents are required. While HBTU can be used, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally preferred for coupling to N-methylated residues due to its superior reactivity, which reduces racemization levels and enhances coupling yields.[5][10]

-

Microwave-Assisted SPPS: The application of microwave energy can dramatically accelerate the sluggish coupling reaction, reducing reaction times from hours to minutes and significantly improving yields.[5][15][16]

-

Reaction Monitoring: The standard Kaiser test, which detects free primary amines via a colorimetric reaction with ninhydrin, will yield a false negative after the incorporation of an N-methylated residue. This is because the test is specific to primary amines. Alternative tests, such as the chloranil test or the isatin test, must be used to monitor the completion of the coupling step onto the secondary N-methyl amine.

Detailed Experimental Protocol: Manual Coupling

This protocol outlines the manual incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (1.0 eq) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain and repeat for another 5-7 minutes to ensure complete removal of the preceding Fmoc group.[17]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test on a small sample of beads; the beads should be dark blue, confirming the presence of a free primary amine.

-

Coupling Cocktail Preparation: In a separate vial, dissolve this compound (3.0 eq), HATU (2.9 eq), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq) in DMF. Allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Drain the DMF from the resin and immediately add the prepared coupling cocktail. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, extended coupling times or microwave irradiation may be necessary.[15]

-

Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times).

-

Confirmation of Completion: Perform a chloranil test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a successful coupling. If the test is positive, a second coupling (recouple) step is required.

-

Continuation: Once coupling is confirmed, the resin is ready for the deprotection of the newly added Fmoc group to continue the synthesis.

Analytical Characterization

After synthesis and cleavage from the resin, peptides containing N-methylated residues must be rigorously characterized to confirm identity and purity.[18]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique used to assess the purity of the crude peptide product and to purify it to the desired level.[19]

-

Mass Spectrometry (MS): LC-MS is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[18][19] The mass will correspond to the peptide containing the N-methyl-alanine residue.

-

Chiral Chromatography: Since the starting material was a DL-racemic mixture, the final product will be a mixture of two diastereomers (assuming other chiral centers exist in the peptide). These can be separated and analyzed using chiral chromatography techniques if required for structure-activity relationship (SAR) studies.[20]

Conclusion and Future Perspectives

This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that empowers scientists to systematically engineer peptides with superior drug-like properties. By providing a straightforward method to introduce N-methylation, this building block allows for the rational design of therapeutics with enhanced stability, conformational definition, and improved pharmacokinetic profiles.[3][13] While the synthetic challenges associated with its sterically hindered nature are significant, they are readily overcome with modern reagents and techniques like microwave-assisted synthesis. As the field of peptide therapeutics continues to advance, the strategic application of N-methylation through reagents like this compound will undoubtedly play an increasingly pivotal role in the development of next-generation medicines that bridge the gap between small molecules and large biologics.

References

- Vertex AI Search. (n.d.).

- BenchChem. (2025). The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide.

- LifeTein. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Critical Role of Fmoc-N-Methyl-D-Alanine in Enhancing Peptide Drug Efficacy.

- Chem-Impex. (n.d.). Fmoc-N-methyl-L-alanine.

- Chem-Impex. (n.d.). Fmoc-N-methyl-D-alanine.

- BenchChem. (2025).

- MedChemExpress. (n.d.).

- National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7.

- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.

- ResearchGate. (2025). ChemInform Abstract: N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions | Request PDF.

- PubMed. (n.d.). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids.

- National Institutes of Health (NIH). (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.

- MedChemExpress. (n.d.).

- Sigma-Aldrich. (n.d.). Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7.

- Advanced ChemTech. (n.d.). Fmoc-Ala-OH∙H2O – An Fmoc-L-Amino acid for use in peptide synthesis.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Google Patents. (n.d.).

- PubMed. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline.

- (2025). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.

- National Institutes of Health (NIH). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.

- ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC.

- Aapptec Peptides. (n.d.). Fmoc-MeAla-OH [84000-07-7].

- Springer Nature Experiments. (n.d.).

- BenchChem. (2025). A Comparative Analysis of Fmoc-DL-Ala-OH and Fmoc-L-Ala-OH Synthesis Efficiency.

- ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.

- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- International Journal of Science and Research Archive. (2025).

- UCI Department of Chemistry. (2020).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-N-Me-Ala-OH = 97.0 HPLC sum of enantiomers 84000-07-7 [sigmaaldrich.com]

- 9. Fmoc-N-Me-Ala-OH Novabiochem 84000-07-7 [sigmaaldrich.com]

- 10. books.rsc.org [books.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

- 19. ijsra.net [ijsra.net]

- 20. researchgate.net [researchgate.net]

Fmoc-N-Me-DL-Ala-OH CAS number 138774-92-2

An In-Depth Technical Guide to Fmoc-N-Me-DL-Ala-OH (CAS 138774-92-2): Synthesis, Characterization, and Application in Peptide Chemistry

Introduction

In the landscape of modern drug development, particularly in the realm of peptide therapeutics, the strategic modification of amino acid building blocks is paramount. N-methylation, the substitution of an amide proton with a methyl group, is a key modification that confers significant pharmacological advantages. This alteration enhances metabolic stability by protecting against enzymatic degradation, improves membrane permeability and oral bioavailability, and introduces conformational constraints that can fine-tune binding affinity and selectivity.[1]

This guide focuses on (9H-fluoren-9-yl)methoxycarbonyl-N-methyl-DL-alanine (this compound), a derivative of the amino acid alanine. As a racemic (DL) mixture, this building block is employed in scenarios where stereospecificity at a particular position is not required or when generating peptide libraries for screening purposes.

Authored from the perspective of a Senior Application Scientist, this document provides an in-depth technical examination of this compound. We will delve into its synthesis, rigorous analytical characterization, and critically, the nuanced protocols required for its successful incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). The core challenge presented by this molecule—steric hindrance—will be addressed with field-proven strategies and optimized methodologies, ensuring researchers can harness its full potential.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physical and chemical properties of this compound is the foundation for its effective use. The data presented below are compiled from various commercial and public sources.

Key Properties

| Property | Value |

| CAS Number | 138774-92-2[2] |

| Molecular Formula | C₁₉H₁₉NO₄[2] |

| Molecular Weight | 325.36 g/mol [2] |

| Appearance | White to off-white solid/powder[3][4] |

| Storage Temperature | 2-8°C is recommended for long-term stability[5] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents[3][6] |

| Purity (Typical) | ≥98% (HPLC)[2] |

Analytical Characterization Protocols

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and stability of the amino acid derivative before its use in synthesis.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Causality: Reversed-phase HPLC is the gold standard for assessing the purity of Fmoc-amino acids. It separates the main compound from synthetic impurities, such as deletion products or byproducts from the Fmoc protection step.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Acetonitrile in water with 0.1% TFA.

-

Gradient: A linear gradient from 30% to 100% B over 15-20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic wavelengths for the Fmoc group).

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides an exact mass measurement, offering definitive confirmation of the compound's identity.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) is most common for this type of molecule.

-

Mode: Can be run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

-

Expected Mass [M+H]⁺: 326.14 m/z.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like acetonitrile or methanol.

-

Analysis: Infuse the sample directly or via LC-MS. The observed mass should match the theoretical mass within a narrow tolerance (typically <5 ppm for high-resolution instruments).

-

Synthesis of this compound

While commercially available, understanding the synthesis of Fmoc-N-Me-amino acids is crucial for specialized applications or custom synthesis. The Biron-Kessler method, an adaptation of earlier work by Fukuyama and Miller, is a robust and widely adopted strategy.[7] It circumvents direct methylation of the Fmoc-protected amine, which is inefficient.

Synthesis Workflow

The overall strategy involves temporarily protecting the carboxylic acid on a solid support, activating the amine for methylation using an ortho-nitrobenzenesulfonyl (o-NBS) group, performing the methylation, and then re-establishing the Fmoc protection.

Caption: Solid-phase synthesis workflow for this compound via the Biron-Kessler method.

Detailed Synthesis Protocol

This protocol is a representative procedure. Equivalents are based on the loading capacity of the 2-chlorotrityl chloride (2-CTC) resin.

-

Materials: DL-Alanine, Fmoc-OSu, 2-CTC Resin, Diisopropylethylamine (DIEA), Dichloromethane (DCM), Dimethylformamide (DMF), Piperidine, 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), Methyl Iodide (MeI), 1,8-Diazabicycloundec-7-ene (DBU), 2-Mercaptoethanol, Hexafluoroisopropanol (HFIP).

-

Methodology:

-

Fmoc-DL-Ala-OH Synthesis: Synthesize Fmoc-DL-Ala-OH from DL-Alanine and Fmoc-OSu using standard Schotten-Baumann conditions.[8]

-

Resin Loading: Swell 2-CTC resin in DCM. Add a solution of Fmoc-DL-Ala-OH (1.5 eq) and DIEA (3.0 eq) in DCM. Agitate for 2-4 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.

-

o-NBS Protection: Swell the resin in DCM. Add o-NBS-Cl (3.0 eq) and collidine (3.0 eq). Agitate for 1-2 hours.

-

Causality: The electron-withdrawing o-NBS group makes the remaining N-H proton acidic, facilitating its removal by a mild base for the subsequent methylation step.

-

-

N-Methylation: Wash the resin. In anhydrous DMF, add DBU (1.5 eq) followed by methyl iodide (5.0 eq). Agitate for 30-60 minutes. Repeat if necessary.

-

Self-Validation: Monitor reaction completion by taking a small resin sample, cleaving the product, and analyzing via LC-MS to check for complete conversion from the starting material to the methylated product.

-

-

o-NBS Deprotection: Wash the resin. Treat with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in DMF. Agitate for 2 x 15 minutes.

-

Causality: Mercaptoethanol acts as a nucleophile to displace the o-NBS group, which is facilitated by the base (DBU).

-

-

Final Fmoc Protection: Wash the resin. Add Fmoc-OSu (3.0 eq) and DIEA (3.0 eq) in DMF. Agitate for 2 hours.

-

Cleavage and Purification: Wash the resin extensively with DMF, DCM, and methanol, then dry. Cleave the final product from the resin using a mild solution of HFIP in DCM (e.g., 20% v/v). Evaporate the solvent and purify the crude product by recrystallization or flash chromatography.

-

Application in SPPS: Overcoming Steric Hindrance

The incorporation of this compound into a growing peptide chain is the most critical and challenging phase of its application. The N-methyl group introduces significant steric bulk around the nitrogen atom, which dramatically slows down the kinetics of peptide bond formation.[9]

The Coupling Challenge: A Mechanistic View

Standard coupling reagents like HBTU or DIC/HOBt are often insufficient to overcome the high activation energy required for the sterically hindered secondary amine to attack the activated carboxyl group. This leads to incomplete reactions, resulting in the dreaded formation of deletion sequences where the N-methylated residue is skipped entirely.[9]

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc-D-N-Me-Ala-OH Novabiochem 138774-92-2 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-D-Me-Ala-OH | 138774-92-2 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties of N-Methylated Amino Acids in Peptides

Introduction: The Strategic Imperative of N-Methylation in Peptide Drug Development

Peptides represent a highly potent and selective class of therapeutic agents. However, their translation into effective drugs is often impeded by inherent pharmacological weaknesses, notably poor metabolic stability and limited cell permeability.[1][2] A powerful and widely adopted strategy to surmount these obstacles is the N-methylation of the peptide backbone.[1][2][3] This modification, the substitution of an amide proton with a methyl group, instigates profound changes in the peptide's physicochemical and biological properties.[1][4] These alterations can lead to marked improvements in pharmacokinetic profiles, including enhanced stability against enzymatic degradation, increased membrane permeability, and the potential for oral bioavailability.[1][3][5][6][7][8] This guide provides an in-depth exploration of the core principles of N-methylation, its impact on peptide properties, and the experimental methodologies crucial for its successful implementation in drug design.

The Multifaceted Impact of N-Methylation on Peptide Properties

The introduction of a methyl group onto the amide nitrogen of a peptide backbone sets off a cascade of structural and functional modifications that can be strategically leveraged in the design of peptide-based therapeutics.[1]

Conformational Control and Receptor Binding

N-methylation imposes significant steric hindrance, which restricts the conformational freedom of the peptide backbone.[1][4] This reduction in flexibility can pre-organize the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor.[1] However, the position of N-methylation is of paramount importance, as incorrect placement can disrupt the necessary conformation for biological activity and lead to a decrease in affinity.[1][4]

A key structural consequence of N-methylation is its influence on the cis-trans isomerization of the peptide bond. While the trans conformation is energetically favored in most peptide bonds, the steric clash introduced by the N-methyl group can lower the energy barrier to the cis conformation.[9][10] This can lead to a significant population of cis isomers, which can present a unique three-dimensional structure with altered biological activity.[1] The presence of N-methyldehydroamino acids has been shown to be a promising tool for inducing the cis configuration of the amide bond.[11]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation.[6][7][12][13] Proteases recognize and bind to the peptide backbone through a network of hydrogen bonds. The substitution of an amide proton with a methyl group disrupts these crucial interactions and sterically hinders the approach of the enzyme to the scissile peptide bond.[6] This "steric shield" effectively inhibits cleavage, leading to a substantially longer in vivo half-life.[6] Notably, a single N-methyl group can confer protection over a four-residue window.[6]

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |

| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |

| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |

| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |

| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | |

| Data sourced from a study on N-methyl scanning mutagenesis.[6] |

Improved Cell Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their poor ability to cross cell membranes. N-methylation addresses this by reducing the peptide's hydrogen-bonding capacity.[1][4] The removal of the amide proton, a hydrogen bond donor, increases the lipophilicity of the peptide.[4][7][12] This facilitates the desolvation process required for the peptide to partition from the aqueous extracellular environment into the hydrophobic lipid bilayer of the cell membrane, leading to improved passive diffusion.[1] In some cases, this enhancement in membrane permeability can translate into oral bioavailability, a highly sought-after property for therapeutic peptides.[1][8] The immunosuppressant cyclosporine A, a naturally occurring peptide with seven N-methylated residues, is a prime example of an orally available peptide drug.[14][15]

Synthesis and Characterization of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide sequence presents unique synthetic challenges that require specialized protocols and careful analytical characterization.

Synthetic Strategies

There are two primary approaches for synthesizing N-methylated peptides: the incorporation of pre-synthesized N-methylated amino acid monomers and on-resin N-methylation.

-

Incorporation of Pre-synthesized Monomers: This method involves the use of commercially available or custom-synthesized Fmoc-N-Me-Amino Acid-OH building blocks.[12][16] While straightforward, it can be expensive, and the variety of commercially available N-methylated amino acids is limited.[16]

-

On-Resin N-Methylation: This versatile and cost-effective strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support.[16] A widely used method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[17]

A significant challenge in the synthesis of N-methylated peptides is the steric hindrance at the N-methylated amine, which makes the subsequent coupling step difficult.[4][16][18] This often leads to incomplete reactions and lower yields.[4][19][20] To overcome this, highly efficient coupling reagents such as HATU, PyAOP, or PyBOP/HOAt are often employed, sometimes in combination with microwave assistance to enhance reaction rates.[5][19][20][21]

Caption: General workflow for on-resin N-methylation and subsequent peptide elongation.

Analytical Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of N-methylated peptides.[22]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for both the purification and purity assessment of synthetic peptides.[6][22] N-methyl-rich peptides can sometimes show multiple peaks on HPLC profiles due to the slow interconversion between cis and trans conformers.[19][20]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the methyl group(s).[6][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[22] Key 2D NMR experiments like TOCSY and ROESY (or NOESY) are crucial for assigning proton signals and determining the peptide's conformation, including the cis/trans isomerization state of the N-methylated amide bond.[22] The N-methyl group typically appears as a singlet in the 1H NMR spectrum, usually between 2.5 and 3.5 ppm.[22]

Caption: Interconnectivity of analytical techniques for comprehensive characterization.

Experimental Protocols

Protocol: On-Resin N-Methylation of a Peptide

This protocol describes a general method for the site-selective N-methylation of a peptide on a solid support.

-

Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes.[18]

-

Sulfonylation:

-

Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 4-(dimethylamino)pyridine (DMAP) in N-methylpyrrolidone (NMP).

-

Add the solution to the resin and shake for 2 hours.

-

Wash the resin thoroughly with NMP and dichloromethane (DCM).

-

-

Methylation:

-

Prepare a solution of dimethyl sulfate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.

-

Add the solution to the resin and shake for 5 minutes. Repeat this step.

-

Wash the resin with NMP.

-

-

Desulfonylation:

-

Prepare a solution of 2-mercaptoethanol and DBU in NMP.

-

Add the solution to the resin and shake for 5 minutes. Repeat this step.

-

Wash the resin with NMP and DCM.

-

-

Coupling of the Next Amino Acid:

-

Dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HATU) in DMF.

-

Add a base (e.g., N,N-diisopropylethylamine, DIPEA) and allow the mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the bromophenol blue test.[18][21]

-

Protocol: Proteolytic Stability Assay

This protocol outlines a general procedure to assess the stability of an N-methylated peptide against enzymatic degradation.

-

Peptide Synthesis and Purification: Synthesize both the N-methylated and the corresponding non-methylated control peptide using solid-phase peptide synthesis (SPPS).[6] Purify the crude peptides by RP-HPLC to >95% purity and confirm their identity by mass spectrometry.[6]

-

Reaction Setup:

-

Dissolve the peptide in an appropriate assay buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) in the same buffer.

-

-

Enzymatic Digestion:

-

Incubate the peptide solution at 37°C.

-

Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio.

-

-

Time-Course Analysis:

-

At various time points, withdraw aliquots from the reaction mixture.

-

Quench the enzymatic reaction immediately by adding an acid (e.g., trifluoroacetic acid, TFA).

-

-

Quantification:

-

Analyze the quenched samples by RP-HPLC.

-

Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

-

Calculate the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

-

Conclusion: N-Methylation as a Cornerstone of Modern Peptide Drug Design

N-methylation is a highly effective and broadly applicable strategy in the development of peptide-based therapeutics.[1] By judiciously introducing methyl groups into the peptide backbone, researchers can systematically address many of the inherent pharmacokinetic limitations of peptides.[1][3][8] The ability to fine-tune conformational properties through N-methylation also provides a powerful tool for enhancing target affinity and selectivity.[1][2][23] As our understanding of the nuanced effects of N-methylation continues to grow, so too will its importance in the design and development of the next generation of peptide drugs.

References

- Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides - Benchchem.

- Should My Peptide Be Methylated? - LifeTein.

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments.

- N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation - Benchchem.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry.

- Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-Methyl-L-threonine (H-Thr(Me) - Benchchem.

- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

- cis-trans-isomerism of the peptide bond in N-methylated alanine dipeptides.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.

- The Strategic Role of N-Methylation in Peptide Drug Development: A Technical Guide - Benchchem.

- N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

- N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.

- N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate.

- Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid.

- Ribosomal Synthesis of N-Methyl Peptides. Journal of the American Chemical Society.

- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed.

- Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptides - Benchchem.

- Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications.

- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH.

- N -methylation in amino acids and peptides: Scope and limitations. ResearchGate.

- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.

- N-methylation in amino acids and peptides: Scope and limitations. PubMed.

- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.

- Schematic representation of the conformational hypothesis and on-resin... ResearchGate.

- N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. NIH.

- Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. ResearchGate.

- The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed.

- A Comparative Guide to NMR Analysis of N-Methyl-L-threonine Incorp - Benchchem.

- Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la UB.

- N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv.

- Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace.

- Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. ResearchGate.

- Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions.

- ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.

- Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. NIH.

- Cis/trans configurations of the peptide C - N bonds: Isomerization and photoswitching. ResearchGate.

- Structures of trans and cis N-methyl acetamide and their two isomerization transition states. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 9. cis-trans-isomerism of the peptide bond in N-methylated alanine dipeptides | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. The cis-trans isomerization of N-methyl-α,β-dehydroamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. peptide.com [peptide.com]

- 22. benchchem.com [benchchem.com]

- 23. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Fmoc-N-Me-DL-Ala-OH in Dimethyl Sulfoxide (DMSO)

This in-depth technical guide provides a comprehensive analysis of the solubility of Fmoc-N-Me-DL-Ala-OH in dimethyl sulfoxide (DMSO), a critical parameter for researchers, scientists, and professionals in drug development and peptide synthesis. This document moves beyond simple solubility values to explore the underlying chemical principles, provide actionable laboratory protocols, and offer expert insights to ensure reliable and reproducible results.

Executive Summary: The Significance of Solubility in Peptide Synthesis

Nα-Fmoc-N-methyl-DL-alanine (this compound) is a pivotal building block in modern solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the successful coupling of these modified amino acids is fundamentally dependent on their efficient dissolution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent frequently utilized in peptide chemistry for its exceptional ability to dissolve a wide range of organic molecules, including protected amino acids. A thorough understanding of the solubility of this compound in DMSO is, therefore, not merely a matter of procedural convenience but a cornerstone of successful peptide synthesis.

Physicochemical Properties and Their Impact on Solubility

This compound is a derivative of the amino acid alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl group on the nitrogen atom. These modifications significantly influence its solubility characteristics.

| Property | Value | Impact on Solubility |

| Molecular Formula | C₁₉H₁₉NO₄ | The overall composition contributes to the molecular weight and polarity. |

| Molecular Weight | 325.36 g/mol | A moderate molecular weight that does not inherently hinder solubility in strong organic solvents. |

| Appearance | White to off-white solid/powder | The physical form necessitates dissolution for use in solution-phase or solid-phase synthesis. [No specific citation found] |

| Fmoc Group | Present | The large, hydrophobic Fmoc group can promote aggregation in some solvents, but DMSO is generally effective at solvating such structures.[1] |

| N-Methyl Group | Present | N-methylation can disrupt intermolecular hydrogen bonding that leads to aggregation, potentially increasing solubility compared to its non-methylated counterpart.[2] |

| Racemic Mixture (DL) | Present | The presence of both D and L enantiomers can sometimes influence crystal packing and, consequently, the energy required for dissolution. However, for solubility in a strong solvent like DMSO, this effect is generally minimal.[3] |

Quantitative Solubility of this compound in DMSO

Based on available data from leading chemical suppliers, this compound exhibits high solubility in DMSO.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Conditions and Notes | Source |

| DMSO | 100 mg/mL | 307.35 mM | May require ultrasonication for complete dissolution. The use of hygroscopic (wet) DMSO can significantly decrease solubility. | [4][5] |

This high solubility underscores the suitability of DMSO as a primary solvent for preparing stock solutions of this compound for use in automated peptide synthesizers or manual coupling reactions.

The Role of DMSO as a Solvent for Protected Amino Acids

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor. This property is key to its effectiveness in dissolving compounds like this compound. The oxygen atom in DMSO can effectively solvate the acidic proton of the carboxyl group, while the polar nature of the S=O bond can interact favorably with the dipoles within the protected amino acid.

Furthermore, DMSO is known to disrupt the aggregation of peptide chains and protected amino acids, which can be a significant hurdle in peptide synthesis.[1][6] The hydrophobic Fmoc groups have a tendency to stack via π-π interactions, leading to poor solubility. DMSO can intercalate between these aromatic systems, breaking up aggregates and promoting dissolution.

Experimental Protocol: Determination of this compound Solubility in DMSO

To ensure self-validating and reproducible results, the following detailed protocol for determining the solubility of this compound in DMSO is provided.

Objective: To accurately determine the saturation solubility of this compound in anhydrous DMSO at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Ultrasonic bath with temperature control

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated positive displacement pipettes

-

HPLC-grade DMSO for dilution

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and appropriate glassware

Methodology:

-

Preparation of Supersaturated Slurries:

-

Accurately weigh approximately 120 mg of this compound into several 2 mL microcentrifuge tubes. The use of an excess of solute is crucial to ensure saturation is reached.

-

Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to each tube.

-

Tightly cap the tubes to prevent moisture absorption.

-

-

Equilibration:

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a minimum of 24 hours to ensure that equilibrium is reached. Intermittent vortexing and sonication (e.g., 15 minutes every 8 hours) can aid in achieving equilibrium, but the final hours should be agitation only.[4][5]

-

-

Phase Separation:

-

After the equilibration period, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully inspect the supernatant to ensure it is clear and free of any particulate matter.

-

-

Sample Preparation for Analysis:

-

Without disturbing the pellet, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant.

-

Accurately dilute the supernatant with a known volume of fresh, anhydrous DMSO to a concentration suitable for HPLC analysis. A serial dilution may be necessary.

-

-

Quantitative Analysis via HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in DMSO.

-

Analyze the calibration standards and the diluted sample by HPLC, monitoring at a wavelength appropriate for the Fmoc group (typically around 265 nm or 301 nm).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Back-calculate the concentration of the original, undiluted supernatant to determine the saturation solubility.

-

Diagram of the Solubility Determination Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing the Solubility of this compound in DMSO

Several factors can influence the observed solubility and the rate of dissolution:

-

Purity of the Solute: Impurities in the this compound can alter its solubility characteristics.

-

Purity of the Solvent: The presence of water in DMSO is particularly detrimental.[4][5] DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere. Water can form strong hydrogen bonds with the solute, potentially leading to the formation of less soluble hydrates or simply reducing the solvating power of the DMSO. It is imperative to use anhydrous DMSO from a freshly opened container for best results.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For sparingly soluble compounds, gentle warming (e.g., to 30-40°C) can be employed to aid dissolution.[3] However, for a highly soluble compound like this compound, this is often unnecessary and may risk thermal degradation of the Fmoc group if temperatures are excessive.

-

Physical Form: The particle size and crystal morphology of the solid can affect the rate of dissolution, though not the equilibrium solubility. Micronized powders will dissolve faster than large crystals.

-

Mechanical Agitation: Methods such as vortexing, stirring, and sonication increase the interaction between the solvent and the solute, accelerating the dissolution process.[3] Sonication is particularly effective at breaking up small agglomerates of solid particles.

Troubleshooting Common Solubility Issues

While this compound is highly soluble in DMSO, researchers may occasionally encounter difficulties.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Dissolution at Expected Concentrations | 1. Hygroscopic (wet) DMSO. 2. Insufficient agitation/sonication. 3. Low-quality or impure solute. | 1. Use fresh, anhydrous DMSO from a sealed container. 2. Apply gentle heating (30-40°C) with vortexing and/or sonication. 3. Verify the purity of the this compound. |

| Precipitation Upon Standing | 1. Solution was supersaturated (e.g., by heating and then cooling). 2. Absorption of atmospheric moisture into the DMSO solution. | 1. Ensure the solution is not supersaturated by allowing it to equilibrate at the working temperature. 2. Store stock solutions in tightly sealed containers with a desiccant. |

| Slow Dissolution Rate | 1. Large particle size of the solid. 2. Inadequate mechanical agitation. | 1. If possible, use a finely powdered form of the amino acid. 2. Increase the duration and/or intensity of vortexing or sonication. |

Logical Relationship Diagram for Troubleshooting

Caption: Troubleshooting logic for dissolution issues.

Conclusion and Best Practices

This compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values around 100 mg/mL (307.35 mM). This makes DMSO an ideal solvent for preparing concentrated stock solutions for peptide synthesis. To ensure successful and reproducible dissolution, it is critical to use high-purity, anhydrous DMSO and to employ mechanical agitation, such as sonication, to overcome any kinetic barriers to dissolution. By following the detailed protocols and understanding the factors that influence solubility outlined in this guide, researchers can confidently and effectively utilize this compound in their synthetic workflows.

References

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. ResearchGate. [Link]

-

Protein precipitation and denaturation by dimethyl sulfoxide - PubMed - NIH. National Center for Biotechnology Information. [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to Stereochemical Integrity in N-Methylated Peptide Synthesis: Fmoc-N-Me-DL-Ala-OH vs. Fmoc-N-Me-L-Ala-OH

Abstract

N-methylation is a cornerstone modification in peptide drug development, enhancing metabolic stability, membrane permeability, and receptor affinity.[1][2][3] However, the introduction of an N-methyl group also presents significant synthetic challenges, most notably increased steric hindrance and a heightened risk of racemization during peptide bond formation.[4][5] This guide provides an in-depth technical analysis comparing two common building blocks for this modification: the enantiomerically pure Fmoc-N-Me-L-Ala-OH and its racemic counterpart, Fmoc-N-Me-DL-Ala-OH . We will dissect the profound implications of choosing a racemic mixture over a pure enantiomer, offering field-proven protocols, mechanistic insights, and robust analytical strategies to ensure the synthesis of stereochemically defined and therapeutically viable peptides.

The Strategic Importance of N-Methylation and Stereochemistry

The substitution of an amide proton with a methyl group on the peptide backbone confers several advantageous pharmacokinetic properties.[6] This modification restricts the conformational flexibility of the peptide backbone and can disrupt hydrogen bonding networks, leading to improved resistance to enzymatic degradation and enhanced cell penetration.[2][3]